(2-Cyclobutoxypyrimidin-5-yl)boronic acid
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Overview
Description
(2-Cyclobutoxypyrimidin-5-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyrimidine ring, which is further substituted with a cyclobutoxy group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Cyclobutoxypyrimidin-5-yl)boronic acid typically involves the reaction of a pyrimidine derivative with a boronic acid precursor. One common method is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of an aryl or heteroaryl halide with a boronic acid or boronate ester . The reaction conditions generally include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene or ethanol) under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: (2-Cyclobutoxypyrimidin-5-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Substitution: The boronic acid group can participate in nucleophilic substitution reactions, forming new carbon-boron bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are frequently employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield boronic esters, while substitution reactions can produce various aryl or heteroaryl derivatives .
Scientific Research Applications
(2-Cyclobutoxypyrimidin-5-yl)boronic acid has a wide range of applications in scientific research, including:
Biology: The compound can be employed in the development of boron-containing biomolecules for biological studies.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (2-Cyclobutoxypyrimidin-5-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophilic groups. This property makes it a valuable tool in molecular recognition and catalysis. The boronic acid group can interact with specific molecular targets, such as enzymes or receptors, modulating their activity and function .
Comparison with Similar Compounds
(2-Cyclopropylpyrimidin-5-yl)boronic acid: Similar in structure but with a cyclopropyl group instead of a cyclobutoxy group.
Phenylboronic acid: A simpler boronic acid derivative commonly used in organic synthesis.
4-Formylphenylboronic acid: Another boronic acid derivative with applications in organic synthesis and medicinal chemistry.
Uniqueness: (2-Cyclobutoxypyrimidin-5-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. Its cyclobutoxy group provides steric hindrance, influencing the compound’s behavior in various synthetic applications .
Properties
Molecular Formula |
C8H11BN2O3 |
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Molecular Weight |
194.00 g/mol |
IUPAC Name |
(2-cyclobutyloxypyrimidin-5-yl)boronic acid |
InChI |
InChI=1S/C8H11BN2O3/c12-9(13)6-4-10-8(11-5-6)14-7-2-1-3-7/h4-5,7,12-13H,1-3H2 |
InChI Key |
GAXRLVMKSIGJRV-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(N=C1)OC2CCC2)(O)O |
Origin of Product |
United States |
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